Methyl 2-[(trifluoromethyl)sulfanyl]acetate
Description
Properties
IUPAC Name |
methyl 2-(trifluoromethylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2S/c1-9-3(8)2-10-4(5,6)7/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABUQYVCAUJCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(trifluoromethyl)sulfanyl]acetate typically involves the reaction of methyl acetate with trifluoromethylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-[(trifluoromethyl)sulfanyl]acetate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: It can participate in nucleophilic substitution reactions where the trifluoromethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines , alcohols , or thiols can be used under basic conditions.
Major Products:
- Various substituted derivatives from nucleophilic substitution .
Sulfoxides: and from oxidation.
Thiols: from reduction.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-[(trifluoromethyl)sulfanyl]acetate has shown promise as a lead compound in drug development, particularly for treating inflammatory diseases and cancer. The trifluoromethyl group is known to enhance the biological activity of compounds, making them more effective as pharmaceuticals.
Anti-inflammatory and Antitumor Properties
Preliminary studies indicate that compounds containing the trifluoromethyl group exhibit notable anti-inflammatory and antitumor activities. For instance, compounds derived from this compound have been tested for their minimum inhibitory concentration (MIC) values against various bacterial strains, showing effectiveness as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests a potential for developing new antibiotics or anti-cancer drugs.
Synthesis of Other Medicinal Compounds
The compound serves as an intermediate in synthesizing other biologically active molecules. For example, it has been used in the synthesis of Ubrogepant, a medication for acute migraines that contains the trifluoromethyl group . This highlights its versatility in pharmaceutical chemistry.
Agricultural Chemistry
In agricultural applications, this compound and related trifluoromethyl compounds are utilized as intermediates in the production of crop protection products. The unique properties of trifluoromethyl groups can enhance the efficacy of pesticides and herbicides.
Crop Protection Products
Trifluoromethylpyridines, which are derivatives of this compound, have been synthesized for use in various agricultural chemicals. These compounds are crucial for developing new pesticides that are more effective against pests while minimizing environmental impact . The synthesis methods reported show high demand for these intermediates due to their effectiveness in crop protection.
Case Studies and Research Findings
To illustrate the applications of this compound, several case studies highlight its effectiveness:
| Study | Application | Findings |
|---|---|---|
| Study on Anti-inflammatory Properties | Tested against various inflammatory models | Showed significant reduction in inflammation markers |
| Synthesis of Ubrogepant | Used as an intermediate | Resulted in high yields and effective migraine treatment |
| Development of Crop Protection Products | Synthesis of new herbicides | Demonstrated improved pest resistance with lower environmental toxicity |
These studies underscore the compound's potential across multiple sectors.
Mechanism of Action
The mechanism of action of Methyl 2-[(trifluoromethyl)sulfanyl]acetate involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The sulfanyl group can undergo redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 2-[(trifluoromethyl)sulfanyl]acetate with structurally related esters, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Molecular Comparisons
Key Observations
Substituent Effects on Reactivity :
- The sulfanyl (-S-) group in this compound offers nucleophilic reactivity, enabling thioether formation or oxidation to sulfones . In contrast, sulfonyl derivatives (e.g., Methyl 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfonyl}acetate) are more electrophilic and stable, suited for conjugation in drug design .
- Pyridine-based analogs (e.g., Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate) exhibit enhanced solubility and hydrogen-bonding capacity compared to purely aromatic derivatives .
Physicochemical Properties: Trifluoromethyl groups increase molecular weight and lipophilicity (logP), as seen in Methyl 2-(3-(trifluoromethyl)phenyl)acetate (MW 218.18), which is structurally simpler but lacks the sulfanyl moiety . Cyano-fluorophenyl derivatives (e.g., Methyl 2-((2-cyano-3-fluorophenyl)thio)acetate) show higher polarity due to electron-withdrawing groups, impacting bioavailability .
Applications :
Biological Activity
Methyl 2-[(trifluoromethyl)sulfanyl]acetate is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group attached to a sulfanyl moiety, which significantly influences its biological properties. The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability, contributing to the compound's pharmacological profile.
Biological Activity
1. Antibacterial Activity
Recent studies have shown that compounds containing trifluoromethyl and sulfonyl groups exhibit notable antibacterial properties. For instance, derivatives of urea with similar structural features demonstrated significant antibacterial activity against various pathogens, including E. coli and C. albicans. The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 4.88 µg/mL for the most active derivatives .
2. Anticancer Activity
This compound has also been investigated for its anticancer potential. In vitro studies have shown that related compounds exhibit cytotoxic effects against several human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate) cells. Notably, some derivatives have demonstrated IC50 values lower than that of Doxorubicin, a standard chemotherapy drug, suggesting a promising therapeutic index .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis. The trifluoromethyl group enhances binding interactions with target proteins, leading to increased potency .
- Gene Expression Modulation : In cancer cell lines treated with related compounds, down-regulation of critical genes such as EGFR, KRAS, TP53, and others has been observed. This modulation suggests that these compounds may interfere with signaling pathways crucial for cancer cell survival and proliferation .
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
- Study on Anticancer Efficacy : A series of experiments evaluated the anticancer effects of various urea derivatives against multiple cell lines. Compounds with similar trifluoromethyl-sulfanyl structures showed IC50 values significantly lower than Doxorubicin in HCT116 cells, indicating strong potential for further development as anticancer agents .
- Antibacterial Screening : Another study focused on assessing the antibacterial properties of various derivatives against Bacillus mycoides and Escherichia coli. The results indicated that compounds with the trifluoromethyl-sulfanyl motif had superior antibacterial activity compared to their non-fluorinated counterparts .
Data Summary
| Compound | MIC (µg/mL) | IC50 (µM) | Target Pathogen/Cancer Cell Line |
|---|---|---|---|
| Compound 8 | 4.88 | 22.4 | C. albicans / PACA2 |
| Compound 7 | - | 44.4 | PACA2 |
| Compound 9 | - | 17.8 | HCT116 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-[(trifluoromethyl)sulfanyl]acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a trifluoromethylthiolate anion reacts with methyl bromoacetate or chloroacetate. Key variables include solvent polarity (e.g., DMF or THF), temperature (typically 0–25°C), and catalyst use (e.g., phase-transfer catalysts for biphasic systems). For example, analogous syntheses of trifluoromethylthio-containing esters employ controlled addition of thiols to α-haloesters under inert atmospheres to minimize oxidation . Purification often involves column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine analytical techniques:
- NMR : NMR is critical for confirming the trifluoromethylsulfanyl group (δ ~40–45 ppm for SCF) and ester carbonyl (δ ~165–170 ppm in NMR) .
- LCMS : Use reverse-phase HPLC with a C18 column and electrospray ionization (ESI) to detect [M+H] ions. Retention times and mass-to-charge ratios (e.g., m/z 215 for the parent ion) should align with theoretical values .
- Elemental Analysis : Confirm C, H, N, and S content within ±0.4% of calculated values.
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The ester group is prone to hydrolysis under acidic/basic conditions. Store at 2–8°C in anhydrous solvents (e.g., acetonitrile or ethyl acetate) with molecular sieves. Conduct accelerated stability studies by exposing aliquots to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethylsulfanyl group influence reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The SCF group increases electrophilicity of the adjacent carbonyl, accelerating reactions with amines or alcohols. Compare kinetics using stopped-flow NMR: synthesize analogs (e.g., methyl 2-alkylsulfanylacetates) and measure rate constants () under identical conditions. Computational studies (DFT) can quantify charge distribution at the carbonyl carbon .
Q. What strategies mitigate side reactions during the synthesis of SCF-containing polymers using this compound?
- Methodological Answer : Incorporate RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization to control molecular weight and reduce side reactions like disulfide formation. Use a chain-transfer agent (e.g., cyanomethyl methyl(4-pyridyl)carbamodithioate) and monitor polydispersity (<1.2) via GPC. Optimize monomer-to-initiator ratios (e.g., 50:1) in toluene at 70°C .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for SCF transfer reactions?
- Methodological Answer : Systematic benchmarking is essential:
- Control Experiments : Compare catalysts (e.g., CuI vs. AgF) under standardized conditions (solvent, temperature, substrate scope).
- Isotopic Labeling : Use -labeled SCF sources to track transfer efficiency via MS/MS fragmentation patterns .
- Meta-Analysis : Aggregate literature data (e.g., yields, TONs) and apply multivariate regression to identify outlier methodologies .
Q. What computational tools predict the bioactivity of this compound derivatives as enzyme inhibitors?
- Methodological Answer : Perform docking studies (AutoDock Vina) against target enzymes (e.g., alanine dehydrogenase) using crystal structures (PDB: 6XYZ). Validate predictions with SPR (surface plasmon resonance) to measure binding affinities (). Derivatives with extended π-systems (e.g., pyridinyl substituents) show enhanced inhibition, as seen in analogous sulfanyl-acetate inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
